![molecular formula C15H12N2O3S B2502915 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 421562-28-9](/img/structure/B2502915.png)

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

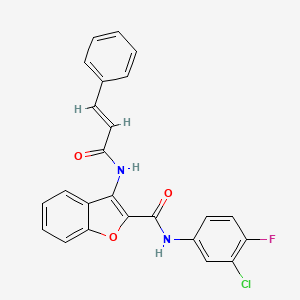

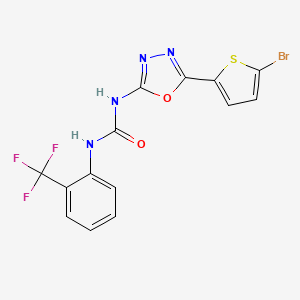

“2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C15H12N2O3S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds that have been studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, such as the compound , often involves several steps. For instance, one method involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3, and then with morpholine in a mixture of absolute ethanol and isopropanol .Molecular Structure Analysis

The molecular structure of “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also features a carboxylic acid group attached to the 6-position of the thieno[2,3-d]pyrimidine core, a benzyl group at the 2-position, and a methyl group at the 5-position .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For example, they can be used as anti-PI3K agents, which are designed and synthesized based on the common pharmacophoric features of several potent PI3K inhibitors .Applications De Recherche Scientifique

- Pyrimidine derivatives have been investigated for their antimicrobial potential. Researchers have synthesized various pyrimidine scaffolds and evaluated their activity against bacterial and fungal strains .

- The compound’s structure may influence its antimicrobial properties. For instance, the presence of a thienopyrimidine ring and specific substituents at position 3 can enhance antimicrobial efficacy .

- Novel derivatives of 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid have been synthesized and evaluated for anti-inflammatory activity. These compounds showed promise in reducing inflammation, making them potential candidates for further study .

- While not directly studied for this compound, pyrimidines in general have demonstrated anticancer effects. Researchers have explored their use as chemotherapeutic agents .

- Pyrimidine derivatives have been investigated as potential antiviral agents. Although data on this specific compound are limited, its structural features suggest it could be explored for antiviral applications .

- Some pyrimidine derivatives exhibit antioxidant activity. While direct evidence for this compound is scarce, its structure warrants investigation in this context .

- Pyrimidines have been associated with analgesic, antimalarial, and other biological activities. Although specific data on this compound are lacking, its potential in these areas remains an interesting avenue for research .

Antimicrobial Activity

Anti-Inflammatory Properties

Anticancer Potential

Antiviral Activity

Antioxidant Properties

Other Biological Activities

Mécanisme D'action

While the specific mechanism of action for “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is not mentioned in the retrieved papers, thieno[2,3-d]pyrimidine derivatives have been studied for their potential as targeted therapies for PI3K, a lipid kinase involved in cancer progression . These compounds can inhibit the enzymatic activity of PI3K isoforms and exhibit antiproliferative activity on various cell lines .

Orientations Futures

Thieno[2,3-d]pyrimidine derivatives, including “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid”, show promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on optimizing these compounds to enhance their therapeutic efficacy .

Propriétés

IUPAC Name |

2-benzyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-8-11-13(18)16-10(7-9-5-3-2-4-6-9)17-14(11)21-12(8)15(19)20/h2-6H,7H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVRIOBFXVERIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)

![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)

![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)